Differential Reactivity for Orthogonal Sequential Cross-Coupling: The 4-Bromo-2-Iodo Advantage
4-Bromobenzothiazole can be selectively iodinated to form 4-bromo-2-iodobenzothiazole. This intermediate possesses two halogens with orthogonal reactivity profiles. The C-2 iodine atom is significantly more reactive in Suzuki-Miyaura cross-couplings than the C-4 bromine atom. This difference allows for a fully controlled, two-step sequential functionalization: first, aryl groups can be installed at the 2-position, followed by a second, distinct aryl group at the 4-position. This is not possible with the 2-bromo or 6-bromo isomers, which lack this orthogonal reactivity pair, limiting their utility in constructing complex, asymmetrically substituted molecular libraries [1].
| Evidence Dimension | Reactivity in Pd-catalyzed Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | Orthogonal reactivity: C2-I reacts first; C4-Br reacts second. |
| Comparator Or Baseline | 2-Bromobenzothiazole: C2-Br reacts; no second reactive site for orthogonal sequence. |
| Quantified Difference | Enables sequential, site-selective coupling; not possible with comparator. |
| Conditions | Standard Suzuki-Miyaura conditions (Pd catalyst, base, arylboronic acid). |
Why This Matters
This enables the convergent synthesis of asymmetric 2,4-diarylbenzothiazole libraries that are inaccessible using other regioisomers, a key advantage for medicinal chemistry SAR studies.
- [1] Sadek, O., Perrin, D. M., & Gras, E. (2019). Straightforward convergent access to 2-arylated polysubstituted benzothiazoles. Beilstein Archives, 2019152. View Source
